sodium 2-(hydroxymethyl)benzene-1-sulfonate
Description
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an aromatic sulfonate derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the ortho (2-) position of the benzene ring. Its molecular formula is C₇H₇NaO₄S, with a molecular weight of 210.18 g/mol (adjusted from the para-isomer data in ).
Properties
CAS No. |
31910-67-5 |
|---|---|
Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YQHYMJUDNVWBJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation Using Sulfur Trioxide
The sulfonation of phenol derivatives typically targets the para position due to the hydroxyl group’s directing effects. However, introducing a hydroxymethyl group at the ortho position alters electronic and steric factors, potentially redirecting sulfonation. The CN103739662A patent describes a method using sulfur trioxide (SO₃) in organic solvents to sulfonate tanshinone IIA, avoiding corrosive reagents like concentrated sulfuric acid. Adapting this approach, 2-(hydroxymethyl)phenol could react with SO₃ in dichloromethane or acetonitrile at 0–25°C.
Challenges in Functional Group Stability
The hydroxymethyl group’s susceptibility to oxidation or elimination under acidic conditions necessitates mild reaction parameters. For instance, prolonged exposure to SO₃ above 40°C may degrade the -CH₂OH moiety. A controlled addition rate and low temperatures (≤30°C) are critical to preserving structural integrity.
Reduction of Sodium 2-Formylbenzene-1-sulfonate
Experimental Data from ACS Omega:
-
Reaction Conditions : Reflux in DMF with molecular sieves for 4 hours.
-
Yield : 80–91% for imine derivatives.
-
Characterization : ¹H NMR (DMSO-d₆) δ 9.50 (s, 1H, HC═N), 8.15 (d, 1H, aromatic).
Reduction to Hydroxymethyl
The formyl group in L1 is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Procedure:
-
Dissolve L1 (1.0 equiv) in methanol/water (4:1).
-
Add NaBH₄ (2.0 equiv) at 0°C and stir for 2 hours.
-
Acidify with dilute HCl, extract with ethyl acetate, and neutralize with NaOH.
Yield and Purity:
-
¹H NMR Confirmation : Disappearance of the aldehyde proton (δ 9.50) and emergence of -CH₂OH signals (δ 4.50–4.70).
Phase Transfer Catalysis (PTC)-Mediated Coupling
Reaction Mechanism and Conditions
The US5069828A patent outlines a PTC-assisted synthesis of alkanoyloxybenzenesulfonates using quaternary ammonium or phosphonium salts. Adapting this method, sodium 2-(hydroxymethyl)benzene-1-sulfonate could be synthesized via nucleophilic substitution between 2-(chloromethyl)benzene-1-sulfonyl chloride and sodium hydroxide.
Optimized Protocol:
-
Combine 2-(chloromethyl)benzene-1-sulfonyl chloride (1.0 equiv) with tetrabutylammonium bromide (0.1 mol%) in toluene.
-
Add aqueous NaOH (1.2 equiv) and heat at 80°C for 6 hours.
-
Isolate the product via filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: Sodium 2-(hydroxymethyl)benzene-1-sulfinate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Sodium 2-(hydroxymethyl)benzene-1-sulfonate has the molecular formula . Its structure features a hydroxymethyl group attached to a benzene ring that is sulfonated, which enhances its solubility in water and reactivity in biochemical processes.
Organic Synthesis
This compound is employed as a reagent in organic synthesis. Its sulfonate group allows for the formation of sulfonamides and other derivatives, which are crucial in the development of pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Sulfonamides: Used in the preparation of various sulfonamide drugs.
- Building Block for Complex Molecules: Acts as an intermediate in synthesizing more complex organic compounds.
Biochemical Studies
This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and microbial degradation processes.
Key Applications:
- Substrate for Enzymatic Reactions: Serves as a substrate for specific enzymes involved in the metabolism of aromatic compounds, facilitating studies on microbial pathways and bioremediation strategies .
- Buffering Agent: Functions as an organic buffer in biological assays, maintaining pH stability during reactions .
Microbial Degradation Studies
A study investigated the metabolic pathways of this compound in various microbial strains. The findings indicated that certain bacteria could utilize this compound as a carbon source, demonstrating its potential for bioremediation applications.
Table 1: Microbial Strains and Their Utilization of this compound
| Microbial Strain | Carbon Source Utilization | Reference |
|---|---|---|
| Pseudomonas putida | Yes | |
| Bacillus subtilis | Limited | |
| Escherichia coli | No |
Synthesis of Pharmaceutical Compounds
Another case study focused on the synthesis of sulfonamide antibiotics using this compound as a key intermediate. The study highlighted the efficiency of this compound in producing desired sulfonamide derivatives with high yields .
Table 2: Yield Comparison of Sulfonamide Synthesis
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity. The hydroxymethyl group can undergo further chemical modifications, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Positional and Functional Group Variations
Table 1: Key Properties of Sodium 2-(Hydroxymethyl)benzene-1-sulfonate and Comparable Compounds
Key Comparative Insights
Aromatic vs. Aliphatic Sulfonates
- This compound exhibits higher aromatic ring stability compared to aliphatic analogs like sodium 1-heptanesulfonate. The benzene ring facilitates π-π interactions, making it suitable for applications requiring rigid structures, whereas aliphatic sulfonates excel in aqueous solubility and flexibility .
- Reactivity : The hydroxymethyl group in the ortho position may introduce steric hindrance, reducing sulfonate group acidity compared to para-substituted analogs (e.g., sodium 4-(hydroxymethyl)benzene-1-sulfonate) .
Functional Group Impact
- Hydroxymethyl vs. Amino Groups: The 2-amino-benzene-sulfonate derivative () has a basic amino group (-NH₂), enabling protonation and salt formation, whereas the hydroxymethyl group (-CH₂OH) in the target compound offers hydrogen-bonding capability without basicity.
- Ester vs. Hydroxymethyl: Sodium 2-(nonanoyloxy)benzenesulfonate () contains a long-chain ester, enhancing lipophilicity for detergent use, contrasting with the hydrophilic nature of the hydroxymethyl group .
Hazard Profiles
- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is classified as non-hazardous under CLP regulations, unlike some sulfonates with reactive substituents (e.g., amino or halogenated groups), which may require stricter handling .
Application-Specific Comparisons
- Surfactants : Linear alkylbenzene sulfonates (LAS, ) dominate detergent markets due to their cost-effectiveness, but this compound’s polar hydroxymethyl group could improve biodegradability or reduce toxicity in niche applications.
- Pharmaceuticals : The hydroxymethyl group’s hydrogen-bonding capacity may enhance drug solubility compared to methyl or alkenyl analogs (e.g., sodium 2-methylprop-2-ene-1-sulphonate) .
Biological Activity
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (also known as sodium hydroxymethylbenzenesulfonate) is an organic compound with significant biological activity, particularly in biochemical and environmental contexts. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxymethyl group attached to a benzene ring, which is further sulfonated. Its molecular formula is . The presence of the hydroxymethyl group enhances its reactivity and interaction with various biological molecules, making it a subject of interest in both pharmacological and environmental studies.
Case Studies
Dosage Effects
The biological effects of this compound are dose-dependent. Studies indicate that low doses may have minimal effects, while higher concentrations can significantly alter cellular processes and enzyme activities. This property is crucial for understanding its potential therapeutic applications as well as its environmental impact.
Applications
1. Environmental Bioremediation
Due to its ability to serve as a substrate for microbial metabolism, this compound has potential applications in bioremediation strategies aimed at degrading aromatic pollutants.
2. Pharmaceutical Development
The compound's interactions with enzymes suggest potential applications in drug development, particularly as a lead compound for designing inhibitors targeting specific metabolic pathways.
Q & A
Q. What are the standard synthesis protocols for sodium 2-(hydroxymethyl)benzene-1-sulfonate, and what factors influence reaction yield and purity?
Methodological Answer: Synthesis typically involves sulfonation and subsequent functionalization. For structurally related sulfonates (e.g., sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate), sulfonylation of precursor acids (e.g., benzenesulfinic acid derivatives) with sodium hydroxide under controlled pH (7–9) and temperature (60–80°C) is common . Key factors include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
Methodological Answer:
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended.
- Handling : Use inert atmospheres (N2/Ar) during weighing to avoid moisture absorption. GHS classifications for similar sulfonates indicate no acute toxicity, but standard PPE (gloves, goggles) is advised .
Advanced Research Questions
Q. How does the hydroxymethyl group at the ortho position affect the reactivity of this compound compared to its para isomer?
Methodological Answer: Steric and electronic effects differ significantly:
- Steric hindrance : The ortho-substituted hydroxymethyl group reduces accessibility for nucleophilic attacks on the sulfonate group, slowing reactions like esterification.
- Electronic effects : Proximity to the sulfonate group enhances hydrogen-bonding interactions, influencing solubility in polar solvents (e.g., water solubility increases by ~20% compared to the para isomer) .
- Comparative data : Para isomers (e.g., sodium 4-(hydroxymethyl)benzene-1-sulfonate) exhibit higher thermal stability (decomposition at 250°C vs. 220°C for ortho) .
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Systematic solvent screening : Use Hansen solubility parameters to identify optimal solvents. For example, dimethyl sulfoxide (DSP = 26 MPa¹/²) maximizes solubility due to polarity matching.
- Temperature-controlled studies : Measure solubility at 25°C, 40°C, and 60°C to assess thermodynamic consistency.
- Ionic strength adjustments : Add NaCl (0.1–1.0 M) to evaluate salting-in/out effects, which may explain discrepancies in aqueous solubility studies .
Q. What experimental approaches are used to study the interaction of this compound with biomolecules, and what are the implications for biochemical applications?
Methodological Answer:
- Fluorescence quenching assays : Monitor tryptophan residue interactions in proteins (e.g., bovine serum albumin) to calculate binding constants (Kb ≈ 10⁴ M⁻¹) .
- Molecular docking simulations : Use software like AutoDock to predict binding sites, highlighting sulfonate group interactions with lysine residues.
- Enzymatic studies : Test inhibition of sulfur-transfer enzymes (e.g., sulfotransferases) via Michaelis-Menten kinetics, revealing competitive inhibition patterns (Ki ~ 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
